4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione is a complex organic compound that belongs to the class of thiazolo[4,5-b]pyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione typically involves the annulation of a thiazole ring to a pyridine ring. This process can be achieved through various synthetic routes, including the use of suitable starting materials such as chlorophenyl derivatives and trimethoxyphenyl derivatives. The reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrazination, and cyclization, followed by purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives and compounds with trimethoxyphenyl groups. Examples include:
- 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives
- 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides
Uniqueness
What sets 4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and trimethoxyphenyl groups enhances its potential as a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C22H21ClN2O5S |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C22H21ClN2O5S/c1-24-21-20(31-22(24)27)15(11-18(26)25(21)14-7-5-6-13(23)10-14)12-8-16(28-2)19(30-4)17(9-12)29-3/h5-10,15H,11H2,1-4H3 |
InChI Key |
LEPIMCQJDRJKRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)Cl)C4=CC(=C(C(=C4)OC)OC)OC)SC1=O |
Origin of Product |
United States |
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